molecular formula C12H8F3NO B6415190 4-Hydroxy-2-(3-trifluoromethylphenyl)pyridine, 95% CAS No. 1262010-84-3

4-Hydroxy-2-(3-trifluoromethylphenyl)pyridine, 95%

Cat. No. B6415190
CAS RN: 1262010-84-3
M. Wt: 239.19 g/mol
InChI Key: IOLGTMOFXPCTOZ-UHFFFAOYSA-N
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Description

4-Hydroxy-2-(3-trifluoromethylphenyl)pyridine, or 4-OH-TFP, is an organic compound that has recently become of great scientific interest due to its unique properties. It is a heterocyclic compound, containing both nitrogen and oxygen atoms in its ring structure, and is a member of the pyridine family. 4-OH-TFP has been used in the synthesis of various compounds, and has been studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 4-OH-TFP is not yet fully understood. However, it is believed to interact with certain enzymes and receptors in the body, which may lead to its potential applications in drug discovery. Additionally, it has been found to interact with certain proteins, which may lead to its potential applications in medical research.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-OH-TFP are not yet fully understood. However, it has been found to interact with certain enzymes and receptors in the body, which may lead to its potential applications in drug discovery. Additionally, it has been found to interact with certain proteins, which may lead to its potential applications in medical research.

Advantages and Limitations for Lab Experiments

4-OH-TFP has several advantages for lab experiments. It is relatively easy to synthesize, and can be obtained from commercially available starting materials. Additionally, it is relatively stable, and can be stored for long periods of time without degradation. However, it also has several limitations. It is a relatively expensive compound, and is not widely available. Additionally, its mechanism of action is not yet fully understood, which can make it difficult to study.

Future Directions

There are several potential future directions for the study of 4-OH-TFP. This compound could be further studied to better understand its mechanism of action, and its potential applications in drug discovery and medical research. Additionally, it could be used as a model compound to study the effects of trifluoromethyl substitution on the reactivity of pyridine derivatives. Finally, it could be used as a starting material for the synthesis of various compounds, such as heterocyclic compounds and pharmaceuticals.

Synthesis Methods

4-OH-TFP can be synthesized from commercially available starting materials, such as pyridine and trifluoromethylphenyl bromide. The reaction is typically carried out in a two-step process, first forming the desired 4-OH-TFP intermediate, and then converting it to the desired product. The first step involves the reaction of pyridine and trifluoromethylphenyl bromide in the presence of a base, such as sodium hydroxide, to form the desired 4-OH-TFP intermediate. This intermediate can then be further reacted with a suitable reagent to form the desired product.

Scientific Research Applications

4-OH-TFP has been studied for its potential applications in scientific research. It has been used as a model compound to study the effects of trifluoromethyl substitution on the reactivity of pyridine derivatives. It has also been used as a starting material for the synthesis of various compounds, such as heterocyclic compounds, as well as pharmaceuticals. Additionally, 4-OH-TFP has been investigated for its potential applications in drug discovery, as it has been found to interact with certain enzymes and receptors in the body.

properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO/c13-12(14,15)9-3-1-2-8(6-9)11-7-10(17)4-5-16-11/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLGTMOFXPCTOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=O)C=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692677
Record name 2-[3-(Trifluoromethyl)phenyl]pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2-(3-trifluoromethylphenyl)pyridine

CAS RN

1262010-84-3
Record name 2-[3-(Trifluoromethyl)phenyl]pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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